molecular formula C11H18ClNO B1463323 [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride CAS No. 1269127-58-3

[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride

Cat. No.: B1463323
CAS No.: 1269127-58-3
M. Wt: 215.72 g/mol
InChI Key: AABLBZVYGXIQCJ-UHFFFAOYSA-N
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Description

[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride is a substituted phenethylamine derivative characterized by a 4-ethylphenoxy group attached to an ethylamine backbone, with a methylamine moiety and a hydrochloride salt. The compound’s structure combines an aromatic ether (4-ethylphenoxy) with a short alkyl chain, which may influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-10-4-6-11(7-5-10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABLBZVYGXIQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride typically involves:

  • Formation of the phenoxyethylamine backbone via alkylation of a substituted phenol.
  • Introduction of the methylamine moiety.
  • Conversion of the free amine into its hydrochloride salt for stability and handling.

This synthetic route leverages selective reactions to avoid side reactions such as cleavage of ether bonds or aromatic substitutions.

Stepwise Preparation Method

Alkylation of 4-Ethylphenol

  • Starting Material: 4-Ethylphenol (an ortho-substituted phenol derivative)
  • Reagents: Ethylene oxide or 2-bromoethyl derivatives
  • Conditions: Alkylation is carried out in the presence of a base such as potassium carbonate and catalytic potassium iodide in refluxing solvent (e.g., acetone or acetonitrile).
  • Outcome: Formation of 2-(4-ethylphenoxy)ethyl intermediates.

This step is critical for forming the phenoxyethyl skeleton. The reaction proceeds with high selectivity and yield under controlled reflux conditions, typically for 8 hours or until completion as monitored by thin-layer chromatography (TLC).

Introduction of the Methylamine Group

  • Method: The 2-(4-ethylphenoxy)ethyl intermediate undergoes amination to introduce the methylamine group.
  • Approach: One effective approach involves reacting the intermediate with methylamine or methylamine equivalents under controlled temperature, sometimes using protective groups or amide intermediates.
  • Alternative: Using 2-alkyloxazoline derivatives reacting with ortho-substituted phenols to form acetamide intermediates, followed by hydrolysis to yield the amine.

The hydrolysis step is preferably conducted in the presence of hydrochloric acid to avoid ether cleavage and aromatic substitution, ensuring the integrity of the phenoxyethylamine structure.

Formation of Hydrochloride Salt

  • Process: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent like ethyl acetate at low temperatures (-20 to 0 °C), followed by warming to room temperature.
  • Purpose: This step enhances the compound's stability, solubility, and ease of handling for subsequent applications.

Detailed Research Findings and Optimization

Step Reagents/Conditions Temperature Duration Yield/Notes
Alkylation of 4-Ethylphenol Ethyl bromoacetate, K2CO3, KI catalyst Reflux (~80 °C) ~8 hours High yield; monitored by TLC; formation of ethyl 2-(4-ethylphenoxy)acetate intermediate
Amination via Acetamide Route 2-Alkyloxazoline, ortho-substituted phenol 130-200 °C (solvent or solvent-free) Variable Formation of 2-alkoxyphenoxyethylacetamide intermediate; no catalyst needed; isolated by water precipitation
Hydrolysis to Amine Hydrochloric acid (HCl) Atmospheric pressure Several hours Hydrolysis without ether cleavage; yields 2-alkoxyphenoxyethanamine
Salt Formation HCl in ethyl acetate -20 to 0 °C to RT 0.5 to 2 hours Conversion to hydrochloride salt; enhances stability

Advantages of the Described Methods

  • Solvent Flexibility: The acetamide intermediate formation can be performed solvent-free or in high-boiling solvents, reducing costs and environmental impact.
  • Catalyst-Free Hydrolysis: Hydrolysis in the presence of hydrochloric acid avoids the need for catalysts, simplifying the process and minimizing impurities.
  • High Purity: The isolation of intermediates by precipitation and careful extraction leads to high-purity products without extensive purification.
  • Environmental Considerations: Avoidance of phosphoric acid hydrolysis prevents phosphate salt contamination in waste streams.

Additional Notes on Purification and Characterization

  • Purification of intermediates and final products can be achieved via recrystallization and extraction techniques.
  • Structural confirmation is typically done by NMR (1H, 13C), mass spectrometry, and elemental analysis.
  • In some related syntheses, X-ray crystallography and computational studies (DFT) have been used to confirm molecular structure and purity.
  • Complexation and coordination chemistry with metal ions (e.g., calcium) can be employed for selective extraction and purification of phenoxy compounds, potentially applicable to the purification of [2-(4-ethylphenoxy)ethyl]methylamine derivatives.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose/Outcome Reference
Alkylation 4-Ethylphenol, ethyl bromoacetate, K2CO3, KI, reflux Formation of ethyl 2-(4-ethylphenoxy)acetate intermediate
Acetamide Intermediate Formation 2-Alkyloxazoline, ortho-substituted phenol, 130-200 °C, solvent/no solvent Formation of 2-alkoxyphenoxyethylacetamide
Hydrolysis to Amine Hydrochloric acid, atmospheric pressure Conversion to 2-alkoxyphenoxyethanamine
Hydrochloride Salt Formation HCl in ethyl acetate, -20 to 0 °C to RT Formation of stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of amine-containing molecules with biological systems.

Medicine:

    Pharmaceutical Research: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting neurological pathways.

Industry:

    Material Science: The compound is utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ethylphenoxy group allows for specific binding interactions, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural features are compared to similar methylamine or ethylamine hydrochlorides with aromatic substituents (Table 1).

Table 1: Structural Comparison of [2-(4-Ethylphenoxy)ethyl]methylamine Hydrochloride and Analogs
Compound Name Aromatic Substituent Backbone Chain Functional Groups Synthesis Starting Material HPLC Purity Reference
[2-(4-Ethylphenoxy)ethyl]methylamine HCl 4-Ethylphenoxy Ethylmethylamine Ether, Amine, HCl Not specified in evidence Not reported N/A
trans-[2-(2-Cl-4-F-Ph)cyclopropyl]MA HCl (53) 2-Chloro-4-fluorophenyl Cyclopropylethylamine Halogens, Cyclopropane 2-Chloro-4-fluorobenzaldehyde 98.2%
trans-[2-(2,3-DiCl-Ph)cyclopropyl]MA HCl (54) 2,3-Dichlorophenyl Cyclopropylethylamine Halogens, Cyclopropane 2,3-Dichlorobenzaldehyde 98.7%
2-[4-(Methylthio)phenoxy]ethylamine HCl 4-Methylthiophenoxy Ethylamine Thioether, Amine, HCl Not specified Not reported
4-Methoxyphenethylamine HCl 4-Methoxyphenyl Ethylamine Methoxy, Amine, HCl Not specified Not reported

Key Observations :

  • Substituent Diversity: The target compound’s 4-ethylphenoxy group is distinct from halogenated (e.g., Cl, F in compounds 53–54) or sulfur-containing (e.g., methylthio in ) substituents. Ethyl groups are electron-donating, which may enhance aromatic ring stability compared to electron-withdrawing halogens .
  • Backbone Modifications : Cyclopropyl-containing analogs (e.g., 53–54) exhibit rigid structures that may enhance receptor selectivity, whereas the target compound’s flexible ethoxyethyl chain could improve membrane permeability .

Purity Trends :

  • Cyclopropyl derivatives (e.g., 53–57) show HPLC purities ranging from 93.7% to 99.6%, influenced by steric hindrance during cyclopropanation .
  • The target compound’s synthesis, if analogous to ether-containing compounds, may achieve similar purity (>95%) depending on reaction optimization.

Pharmacological Implications

  • Halogenated Analogs: Compounds 53–54 demonstrate high purity and are derived from tranylcypromine, a monoamine oxidase inhibitor, implying possible 5-HT receptor modulation .
  • Methoxy and Methylthio Derivatives: 4-Methoxyphenethylamine () and 25T-NBOMe () are known psychoactive agents, highlighting the role of substituent electronics in receptor binding.

Biological Activity

[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride is an organic compound with significant potential in biological and pharmaceutical research. This compound, characterized by its unique structure, combines an ethylphenoxy group with a methylamine moiety, making it a subject of interest for various biochemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H17NO·HCl
  • IUPAC Name : 2-(4-ethylphenoxy)-N-methylethanamine hydrochloride
  • CAS Number : 1269127-58-3

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The ethylphenoxy group enhances binding affinity to target proteins, while the amine group facilitates hydrogen bonding and electrostatic interactions. Such interactions can modulate biological pathways, influencing cellular responses.

Biological Activity Overview

The compound exhibits several biological activities that are relevant in pharmacological contexts:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties through the induction of apoptosis in cancer cells. For example, compounds structurally related to this amine have shown significant reductions in tumor cell viability in various models, including Ehrlich Ascites Carcinoma (EAC) models .
  • Neurological Effects : The compound serves as a building block in the development of drugs targeting neurological pathways. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases.
  • Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for various enzymes, including nitric oxide synthases (nNOS). This inhibition can have implications for conditions such as hypertension and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Ethylphenol Hydroxyl group on ethylbenzeneCommonly used as an industrial chemical
Phenylethylamine Ethyl group attached directly to phenylKnown for stimulant properties
2-(4-Methoxyphenoxy)ethylamine Methoxy instead of ethyl groupExhibits different solubility and reactivity
N,N-Dimethyl-2-aminoethanol Dimethylamino groupDifferent pharmacological profile

The ethyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing its reactivity and interactions.

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating the antitumor effects of related compounds, significant decreases in EAC cell viability were observed when treated with specific derivatives. The study highlighted the compound's role in promoting apoptosis and enhancing antioxidant activity without causing harm to liver or kidney functions .
  • Pharmacological Potential : The compound has been investigated for its potential as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations relevant to drug synthesis.
  • Neuropharmacology : Research on similar phenolic compounds has shown their capability to modulate neurotransmitter systems, suggesting that this compound could have implications in treating mood disorders or neurodegenerative diseases .

Q & A

Q. How does the ethylphenoxy group influence bioactivity compared to halogenated analogs?

  • Methodological Answer :
  • SAR (Structure-Activity Relationship) Studies : Synthesize analogs with fluoro, chloro, or methoxy substituents. Test in vitro for receptor selectivity (e.g., 5-HT₂C vs. 5-HT₂A).
  • LogP Measurements : Determine partition coefficients to correlate lipophilicity with membrane permeability.
  • Metabolic Stability : Use liver microsome assays (human/rat) to compare oxidative degradation rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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